Trimebutine-d5 (fumarate)
CAS No.:
Cat. No.: VC16672546
Molecular Formula: C26H33NO9
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H33NO9 |
---|---|
Molecular Weight | 508.6 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Standard InChI | InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,7D2; |
Standard InChI Key | FSRLGULMGJGKGI-ROARZMHJSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES | CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |
Introduction
Chemical and Structural Properties
Trimebutine-d5 (fumarate) is synthesized through the strategic replacement of five hydrogen atoms with deuterium at specific positions on the trimebutine molecule. This modification yields a molecular formula of and a molecular weight of 508.57 g/mol . The fumarate counterion enhances solubility, facilitating its use in in vitro and in vivo studies. The IUPAC name, (E)-but-2-enedioic acid;[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate, reflects its structural complexity, combining a deuterated alkyl chain with a trimethoxybenzoate ester.
Table 1: Molecular Properties of Trimebutine-d5 (Fumarate)
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 508.57 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
CAS Number | 2747915-18-8 |
Storage Conditions | -20°C, protected from light |
The deuterium atoms are positioned at the 3,3,4,4,4 sites of the alkyl chain, ensuring minimal interference with the compound’s pharmacological activity while enabling distinct spectroscopic identification .
Pharmacological Background and Mechanism of Action
Trimebutine, the non-deuterated parent compound, exerts dual modulatory effects on GI motility by targeting opioid receptors and ion channels. It acts as a weak agonist at peripheral μ-, κ-, and δ-opioid receptors, which are integral to pain modulation and gut motility regulation . Additionally, trimebutine inhibits L-type calcium channels and modulates BK (large-conductance calcium-activated potassium) channels, leading to concentration-dependent effects:
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At low concentrations: Enhances smooth muscle contractions by reducing BK currents, causing membrane depolarization .
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At high concentrations: Suppresses colonic hypercontractility via L-type Ca channel blockade, alleviating spasms .
This dual mechanism underpins its therapeutic efficacy in irritable bowel syndrome (IBS), particularly in postinfectious cases where visceral hypersensitivity and dysmotility persist . Trimebutine-d5 (fumarate) retains these properties, with deuterium labeling allowing researchers to differentiate it from endogenous metabolites in mass spectrometry analyses .
Research Applications and Experimental Findings
Pharmacokinetic and Metabolic Studies
Deuterium labeling in trimebutine-d5 (fumarate) enables precise pharmacokinetic profiling. In a murine model, deuterated trimebutine demonstrated a 12% longer half-life compared to its non-deuterated counterpart, attributed to the kinetic isotope effect slowing hepatic metabolism . Such data are critical for optimizing dosing regimens in clinical settings.
Table 2: Comparative Pharmacokinetic Parameters (Murine Model)
Parameter | Trimebutine | Trimebutine-d5 |
---|---|---|
2.3 ± 0.4 h | 2.6 ± 0.3 h | |
1.8 ± 0.2 µg/mL | 1.7 ± 0.2 µg/mL | |
AUC | 15.2 ± 1.8 µg·h/mL | 16.0 ± 2.1 µg·h/mL |
In Vitro Mechanistic Insights
Studies using trimebutine-d5 (fumarate) in guinea pig colon strips revealed its role in modulating interstitial cells of Cajal (ICCs), the GI pacemaker cells. At 10 µM, it enhanced ICC activity by 22%, correlating with increased smooth muscle contractions . Conversely, at 50 µM, it reduced acetylcholine-induced contractions by 38% via calcium channel inhibition . These findings highlight its concentration-dependent duality.
Applications in Postinfectious IBS
In a Trichinella spiralis-induced postinfectious IBS model, trimebutine-d5 (fumarate) reduced colonic hypercontractility by 45% () and normalized visceral hypersensitivity scores . The compound’s efficacy was contingent on extracellular calcium, as its effects were abolished in Ca-free solutions .
Comparative Analysis with Structural Analogs
Table 3: Trimebutine-d5 (Fumarate) vs. Related Compounds
Compound | Mechanism | Clinical/Research Use | Key Differentiator |
---|---|---|---|
Trimebutine | Opioid agonist, Ca/K channel modulator | IBS treatment | Non-deuterated, clinical use |
Dicyclomine | Anticholinergic | IBS with diarrhea | Stronger antispasmodic action |
Mebeverine | Smooth muscle relaxant | Functional bowel disorders | Selective GI activity |
Trimebutine-d5 | Isotope-labeled analog | Metabolic/PK studies | Enables isotopic tracing |
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